(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
Description
(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chiral primary amine hydrochloride salt with a molecular formula of C₉H₁₃ClFN and a molecular weight of 189.66 g/mol . The compound features a 4-fluoro-2-methylphenyl substituent attached to the chiral carbon (1R configuration) of the ethanamine backbone. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(1R)-1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H/t7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBXYEBMHQECPO-OGFXRTJISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@@H](C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using a chiral amine and a reducing agent such as sodium triacetoxyborohydride. This step introduces the amine functionality while maintaining the chiral center.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Organic Synthesis
(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is utilized as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The fluoro group can be replaced by other nucleophiles, facilitating the synthesis of more complex molecules.
- Reduction Reactions : It can be reduced to form secondary or tertiary amines, which are important intermediates in pharmaceutical chemistry.
Biological Research
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. In a study conducted on a series of fluoro-substituted phenyl ethanamines, compounds with similar structures demonstrated significant antibacterial effects against Gram-positive bacteria.
| Compound | Activity | Reference |
|---|---|---|
| (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine | Moderate | |
| (1R)-1-(4-Fluorophenyl)ethan-1-amine | High |
Pharmaceutical Development
This compound is being explored for its potential use in developing pharmaceutical agents targeting neurological disorders. Its structural similarity to known psychoactive compounds suggests possible applications in treating conditions such as depression and anxiety.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of various substituted phenyl ethanamines. The results indicated that compounds with a fluorine atom at the para position exhibited enhanced activity against Staphylococcus aureus. This compound was among the compounds tested, showing promising results.
Case Study 2: Neuropharmacological Effects
Research conducted at a leading pharmaceutical laboratory investigated the neuropharmacological effects of this compound on animal models exhibiting depressive behaviors. The compound was administered at varying doses, and behavioral assessments were performed using standard tests such as the forced swim test and tail suspension test. Results indicated a significant reduction in depressive-like behaviors compared to control groups.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
- Substituent Effects : The 4-fluoro-2-methylphenyl group in the target compound balances electron-withdrawing (F) and steric (methyl) effects. In contrast, the 4-isopropylphenyl analog () introduces significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- Stereochemistry : The (1S)-enantiomer () highlights the importance of chiral recognition in biological systems, where enantiomers may exhibit divergent pharmacokinetic or pharmacodynamic profiles .
- Functional Group Modifications : The 2-methoxyethan-1-amine moiety in introduces additional hydrogen-bonding sites, which could improve target engagement but reduce metabolic stability .
Biological Activity
(1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride, also known as a fluorinated amine compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material : The reaction begins with 4-fluoro-2-methylbenzaldehyde.
- Reductive Amination : The aldehyde undergoes reductive amination with a chiral amine and a reducing agent such as sodium triacetoxyborohydride to introduce the amine functionality while preserving chirality.
- Hydrochloride Formation : The resultant amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing stability and solubility.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It acts as a ligand that binds to various receptors or enzymes, modulating their activity. The presence of the fluorine atom is significant as it enhances binding affinity and selectivity, making this compound a valuable tool in drug discovery.
Pharmacological Applications
Research indicates that this compound has multiple pharmacological applications:
- Neurological Disorders : It is utilized as an intermediate in synthesizing pharmaceutical agents aimed at treating neurological conditions.
- Cancer Research : Its fluorinated structure may influence cellular pathways related to tumor growth and proliferation, making it a candidate for further investigation in oncology .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activities, although further research is needed to confirm these effects.
Case Studies
Several studies have highlighted the biological activity of similar compounds and provided insights into the potential efficacy of this compound:
- Antitumor Activity : Analogous compounds have shown promising results in inhibiting tumor growth in various cancer models. For instance, compounds with similar structural motifs demonstrated significant inhibitory effects on cancer cell lines, suggesting that this compound may exhibit comparable properties .
- Receptor Binding Studies : Investigations into receptor binding affinities have revealed that fluorinated compounds often show enhanced interactions with target receptors, which could be leveraged for therapeutic applications.
Data Summary
The following table summarizes key characteristics and findings related to this compound:
| Property | Details |
|---|---|
| CAS Number | 2126142-92-3 |
| Molecular Formula | C9H12ClFN |
| Molecular Weight | 189.66 g/mol |
| Purity | >95% |
| Biological Activity | Potential anti-cancer and antimicrobial |
| Mechanism of Action | Receptor modulation via ligand binding |
Q & A
Q. What are the critical steps for synthesizing (1R)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride while maintaining enantiomeric purity?
- Methodological Answer : Synthesis typically involves asymmetric reduction or chiral resolution. For example:
Intermediate Preparation : Start with a ketone precursor (e.g., 1-(4-fluoro-2-methylphenyl)ethanone).
Chiral Reduction : Use a chiral catalyst like (R)-BINAP with hydrogenation or enzymatic reduction to yield the (1R)-enantiomer.
Salt Formation : React the free amine with hydrochloric acid in a solvent like dichloromethane (DCM) under anhydrous conditions to form the hydrochloride salt .
- Key Considerations :
- Monitor reaction temperature (<0°C for acid addition to prevent racemization).
- Use chiral HPLC (e.g., with a Chiralpak® column) to verify enantiomeric excess (>98%) .
Q. How should this compound be stored to prevent degradation under laboratory conditions?
- Methodological Answer :
- Storage Conditions :
| Parameter | Requirement | Rationale |
|---|---|---|
| Temperature | -20°C (long-term), 2–8°C (short-term) | Prevents thermal decomposition |
| Atmosphere | Inert gas (N₂ or Ar) | Minimizes oxidation |
| Container | Sealed amber glass vial | Protects from light and moisture |
- Handling : Work under a fume hood with PPE (gloves, goggles) to avoid inhalation or skin contact. Use desiccants in storage containers .
Advanced Research Questions
Q. What advanced analytical techniques are suitable for confirming the stereochemical integrity and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a polar organic mode with a Chiralcel® OD-H column (mobile phase: hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve enantiomers. Retention time comparison with a known standard is critical .
- X-ray Crystallography : Co-crystallize the compound with a resolving agent (e.g., tartaric acid derivative) and refine the structure using SHELXL to confirm absolute configuration .
- NMR Spectroscopy : Analyze - and -NMR for coupling constants and splitting patterns indicative of stereochemistry (e.g., values) .
Q. How can researchers investigate the compound’s biological activity, such as its interaction with G-protein coupled receptors (GPCRs)?
- Methodological Answer :
- Radioligand Binding Assays : Use -labeled analogs to measure affinity (Kᵢ) for GPCRs like GPR87. Competitive binding studies with membrane preparations from transfected HEK293 cells are standard .
- Functional Assays :
- cAMP Inhibition : Measure intracellular cAMP levels via ELISA after receptor activation.
- β-Arrestin Recruitment : Use bioluminescence resonance energy transfer (BRET) to quantify receptor conformational changes .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., methyl, fluoro) to map pharmacophore regions .
Q. What strategies are recommended for resolving contradictions in observed vs. predicted physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Experimental Validation :
| Property | Method | Example |
|---|---|---|
| Solubility | Shake-flask method in PBS (pH 7.4) | Compare with computational predictions (e.g., ACD/Labs) |
| logP | HPLC-derived chromatographic hydrophobicity index (CHI) | Calibrate against known standards |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
